3-Bromo-4-methylbenzimidamide hydrochloride
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Overview
Description
3-Bromo-4-methylbenzimidamide hydrochloride is a chemical compound with the molecular formula C8H10BrClN2 and a molecular weight of 249.54 g/mol. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.
Scientific Research Applications
3-Bromo-4-methylbenzimidamide hydrochloride has several applications in scientific research:
Safety and Hazards
3-Bromo-4-methylbenzimidamide hydrochloride is not intended for human or veterinary use. It may pose hazards such as skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-methylbenzimidamide hydrochloride is the metabolic enzyme glutaminase , which catalyzes the hydrolysis of glutamine to glutamate . This enzyme plays a crucial role in cellular metabolism and is particularly important in oncogenic transformation .
Mode of Action
This compound acts as a small molecule inhibitor, blocking the activity of glutaminase . This inhibition disrupts the conversion of glutamine to glutamate, a critical step in certain metabolic pathways .
Biochemical Pathways
The inhibition of glutaminase activity affects the glutamine-glutamate pathway, which is essential for various cellular functions, including energy production and protein synthesis . The disruption of this pathway can inhibit oncogenic transformation, making this compound a potential therapeutic agent for cancer .
Result of Action
By inhibiting glutaminase activity, this compound can block oncogenic transformation induced by various Rho GTPases in fibroblasts, and the growth of human breast cancer and B lymphoma cells . This suggests that the compound could have potential therapeutic applications in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylbenzimidamide hydrochloride typically involves the bromination of 4-methylbenzimidamide. One common method includes the use of brominating agents such as 1,3-di-n-butylimidazolium tribromide . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylbenzimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzimidamide hydrochloride: Similar in structure but lacks the methyl group at the 4-position.
4-Methylbenzamidine hydrochloride: Similar but does not contain the bromine atom.
Uniqueness
3-Bromo-4-methylbenzimidamide hydrochloride is unique due to the presence of both the bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these functional groups are required.
Properties
IUPAC Name |
3-bromo-4-methylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWDLAUIYAAVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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